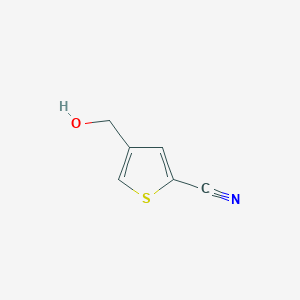![molecular formula C19H23FN2Si B8805591 1H-PYRROLO[2,3-B]PYRIDINE, 1-[(1,1-DIMETHYLETHYL)DIMETHYLSILYL]-5-(3-FLUOROPHENYL)- CAS No. 611226-88-1](/img/structure/B8805591.png)
1H-PYRROLO[2,3-B]PYRIDINE, 1-[(1,1-DIMETHYLETHYL)DIMETHYLSILYL]-5-(3-FLUOROPHENYL)-
概要
説明
1H-PYRROLO[2,3-B]PYRIDINE, 1-[(1,1-DIMETHYLETHYL)DIMETHYLSILYL]-5-(3-FLUOROPHENYL)- is a complex organic compound that features a unique combination of functional groups
準備方法
The synthesis of 1H-PYRROLO[2,3-B]PYRIDINE, 1-[(1,1-DIMETHYLETHYL)DIMETHYLSILYL]-5-(3-FLUOROPHENYL)- typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the pyrrolo[2,3-b]pyridine core, followed by the introduction of the tert-butyl-dimethyl-silanyl and 3-fluoro-phenyl groups. Reaction conditions may vary, but common reagents include organosilanes, fluorinated aromatic compounds, and various catalysts to facilitate the formation of the desired product.
化学反応の分析
1H-PYRROLO[2,3-B]PYRIDINE, 1-[(1,1-DIMETHYLETHYL)DIMETHYLSILYL]-5-(3-FLUOROPHENYL)- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the fluorinated phenyl ring, using nucleophiles under appropriate conditions.
科学的研究の応用
1H-PYRROLO[2,3-B]PYRIDINE, 1-[(1,1-DIMETHYLETHYL)DIMETHYLSILYL]-5-(3-FLUOROPHENYL)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: The compound is used in the development of advanced materials with specific properties, such as electronic or photonic materials.
作用機序
The mechanism of action of 1H-PYRROLO[2,3-B]PYRIDINE, 1-[(1,1-DIMETHYLETHYL)DIMETHYLSILYL]-5-(3-FLUOROPHENYL)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
Similar compounds to 1H-PYRROLO[2,3-B]PYRIDINE, 1-[(1,1-DIMETHYLETHYL)DIMETHYLSILYL]-5-(3-FLUOROPHENYL)- include other pyrrolo[2,3-b]pyridine derivatives with different substituents These compounds may share similar chemical properties but differ in their biological activities and applications
特性
CAS番号 |
611226-88-1 |
|---|---|
分子式 |
C19H23FN2Si |
分子量 |
326.5 g/mol |
IUPAC名 |
tert-butyl-[5-(3-fluorophenyl)pyrrolo[2,3-b]pyridin-1-yl]-dimethylsilane |
InChI |
InChI=1S/C19H23FN2Si/c1-19(2,3)23(4,5)22-10-9-15-11-16(13-21-18(15)22)14-7-6-8-17(20)12-14/h6-13H,1-5H3 |
InChIキー |
MVQCGFBMCWYOBY-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)[Si](C)(C)N1C=CC2=CC(=CN=C21)C3=CC(=CC=C3)F |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-Chloronaphtho[2,1-b]benzofuran](/img/structure/B8805522.png)




![2-phenyl-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B8805563.png)

![(1s,4r)-Bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B8805575.png)






